molecular formula C6H5NO3 B188197 4-Hydroxypicolinic acid CAS No. 22468-26-4

4-Hydroxypicolinic acid

Cat. No. B188197
CAS RN: 22468-26-4
M. Wt: 139.11 g/mol
InChI Key: MXXLHBCSVDDTIX-UHFFFAOYSA-N
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Description

4-Hydroxypicolinic acid is a chemical compound with the formula C6H5NO3 . It is a derivative of pyridine and has a molecular weight of 139.11 g/mol . The IUPAC name for this compound is 4-oxo-1,4-dihydropyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of 4-Hydroxypicolinic acid involves the hydrolysis reaction of the nitrile group of the 4-alkoxy-3-hydroxypicolinonitriles . The starting picolinonitriles are typically suspended in a strong, aqueous mineral acid reaction medium and heated for a period of time at elevated temperature with good mixing .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypicolinic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds. There are 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

4-Hydroxypicolinic acid has been shown to be an anti-viral in vitro and in vivo . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .


Physical And Chemical Properties Analysis

4-Hydroxypicolinic acid is a crystal - powder in physical form and its color ranges from white to very pale yellow . The compound is stable under normal conditions .

Scientific Research Applications

Chelation Behavior and Proton-Related Phenomena

4-Hydroxypicolinic acid has been studied for its kinetics and thermodynamics in proton-related reactions, using density functional theory. These studies have revealed preferences for certain forms (e.g., zwitterionic) over others in hydroxypicolinic acids, and provided insights into their complexation behaviors with metals like copper(II) (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Magnetic Properties and Complex Formation with Metals

Research on cobalt(II) complexes with hydroxypicolinic acids, including 3-hydroxypicolinic acid, highlights their magnetic properties and the structural characteristics of these complexes (Girginova et al., 2005). Similar studies have been conducted on cobalt(II) and other metal complexes, emphasizing their N,O-chelating coordination and crystal structures (Kukovec, Popović, Pavlović, & Linarić, 2008).

Antimicrobial Activities and DNA Interactions

4-Hydroxypicolinic acid derivatives have been characterized for their antimicrobial activities against various bacteria and fungi, and their interactions with DNA have been studied through molecular docking simulations (Tamer et al., 2018).

Lanthanide Luminescent Materials

The formation of new lanthanide complexes with 3-hydroxypicolinic acid for use in luminescent materials has been explored. These complexes are characterized by their photoluminescence and structural properties, making them promising for applications in nanocomposite materials (Soares-Santos et al., 2003).

Catalytic Abilities in Organic Reactions

Studies on vanadium(IV) complexes with 3-hydroxypicolinic acid demonstrate their catalytic capabilities in the oxidation of benzyl alcohols with molecular oxygen. These complexes have been noted for their high turnover numbers and potential for catalyst recycling (Kodama et al., 2009).

Solution Study and Spectral Analysis of Metal Complexes

Research has also focused on the solution speciation and spectral characteristics of oxovanadium(IV) complexes with hydroxypicolinic acids, providing insights into the binding properties and potential relationships with insulin-mimetic activity (Kiss et al., 2000).

Applications in Mass Spectrometry

4-Hydroxypicolinic acid and its derivatives have been utilized as matrices in mass spectrometry, particularly for the analysis of biopolymers like DNA and proteins. These studies have highlighted their effectiveness in enhancing detection sensitivity and clarity (Taranenko et al., 1994).

Safety And Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Hydroxypicolinic acid has potential therapeutic targets due to its anti-viral properties . It is also being investigated for use in the development of metal ion-based pharmaceutical agents .

properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXLHBCSVDDTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352740
Record name 4-Hydroxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypicolinic acid

CAS RN

22468-26-4
Record name 4-Hydroxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-pyridinecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Krikštaponis, R Meškys - Molecules, 2018 - mdpi.com
A gene cluster, denoted as hcdABC, required for the degradation of 3-(2,4-dihydroxyphenyl)-propionic acid has been cloned from 7-hydroxycoumarin-degrading Pseudomonas …
Number of citations: 15 www.mdpi.com
MG Reddy - 1989 - nopr.niscpr.res.in
Stability constants of ternary complexes of Ni(IJ) with 4-hydroxypicolinic acid Nsox- ide as a … Stability constants of ternary complexes of Ni(IJ) with 4-hydroxypicolinic acid Nsoxide as a …
Number of citations: 2 nopr.niscpr.res.in
MB Robinson, MK Schulte, RK Freund, RL Johnson… - Brain research, 1985 - Elsevier
… We would like to thank Dave Halsrud for technical assistance in the synthesis of 4-hydroxypicolinic acid. This research was supported by NIH Grant NS 17944. RKF was the recipient of …
Number of citations: 29 www.sciencedirect.com
DG Markees - The Journal of Organic Chemistry, 1964 - ACS Publications
… In contrast to these results, ethyl 4-hydroxypicolinate hydrochloride (Vllb) decomposed to ethyl chloride and 4-hydroxypicolinic acid (VIII) when it was heated to 180-210. Ethyl 4-…
Number of citations: 13 pubs.acs.org
CVR Reddy, MG Reddy - 1994 - nopr.niscpr.res.in
… of the Co(II) complexes formed by (L) picolinic acid N-oxide (Pico), 4-aminopicolinic acid N-oxide (4-NH2 Pico), 4-chloropicolinic acid N-oxide (4-Cl Pica) and 4-hydroxypicolinic acid N-…
Number of citations: 1 nopr.niscpr.res.in
WJ Sell - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
1680 SELL: THE CHLORlNE DERIVATIVES acid, giving mainly 3: 4: 5-trichloropicolinic acid, but that if the temperature was allowed to rise much above this point part of the acid is …
Number of citations: 4 pubs.rsc.org
N Yasarawan, K Thipyapong, V Ruangpornvisuti - Structural Chemistry, 2016 - Springer
… Both 3- and 4-hydroxypicolinic acid prefer zwitterionic forms to normal forms. For 6-hydroxypicolinic acid, keto forms are highly preferred. The pK a values and UV/Vis bands predicted …
Number of citations: 5 link.springer.com
L Fowden - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… This was obtained in small yield by catalytic hydrogenation of 4-hydroxypicolinic acid (4-… evaporated to about 5 ml., when much unchanged 4-hydroxypicolinic acid hydrochloridte …
Number of citations: 23 www.ncbi.nlm.nih.gov
F Li, X Huang, C Ma, J Xue, Y Li, D Kim… - Advanced …, 2023 - Wiley Online Library
… In this study, we selected a pyridine-based multifunctional ligand, 4-hydroxypicolinic acid (4HPA), to tailor the interface between the FAPbI3 perovskite and the HTL. There are multiple …
Number of citations: 1 onlinelibrary.wiley.com
L Fowden, M Bryant - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
… This was obtained in small yield by catalytic hydrogenation of 4-hydroxypicolinic acid (4-… evaporated to about 5 ml., when much unchanged 4-hydroxypicolinic acid hydrochloridte …
Number of citations: 58 www.ncbi.nlm.nih.gov

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